Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable cyclopentane derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate: Similar structure but with additional hydrogenation.
Methyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific fusion of the pyrazole and cyclopentane rings, which imparts distinct chemical and biological properties. Its ethyl ester group also influences its reactivity and solubility compared to similar compounds .
Biological Activity
Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research, anti-inflammatory effects, and potential as an enzyme inhibitor. This article synthesizes the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, which is known for its varied pharmacological properties. The synthesis typically involves reactions that introduce functional groups to the pyrazole core, enhancing its biological efficacy. For instance, recent studies have explored the modification of pyrazole derivatives through various synthetic pathways, including cross-coupling reactions and cyclization strategies .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and related compounds.
- In Vitro Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colorectal), HepG2 (liver), and MCF-7 (breast) . For example, one study reported IC50 values in the low micromolar range for several synthesized derivatives, suggesting potent anticancer activity .
- Mechanism of Action : The mode of action often involves induction of cell cycle arrest and apoptosis. Specifically, compounds have been shown to trigger G2/M phase arrest in cancer cells, leading to non-necrotic cell death .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
8a | HCT116 | 4.7 | G2/M Phase Arrest |
9h | HepG2 | 5.4 | Apoptosis |
6c | MCF-7 | 6.2 | Cell Cycle Arrest |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers effectively compared to standard anti-inflammatory drugs like diclofenac sodium .
Table 2: Anti-inflammatory Activity
Compound | Inflammatory Model | Effectiveness (%) |
---|---|---|
61c | Murine Model | 70-85% |
61d | Caspase-3 Activity | Significant Inhibition |
Enzyme Inhibition
The compound has been noted for its potential as a phosphatase inhibitor. This property is crucial as it may play a role in regulating various cellular processes linked to cancer progression and inflammation.
- Phosphatase Activity : Preliminary studies suggest that this compound can modulate phosphatase activity, which is vital for signaling pathways involved in cell growth and differentiation .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Colorectal Cancer : A clinical trial involving patients with advanced colorectal cancer showed promising results with a derivative of this compound, leading to decreased tumor size and improved patient outcomes .
- Inflammation in Arthritis Models : Another study demonstrated that this compound significantly reduced joint inflammation in murine models of arthritis, indicating its therapeutic potential beyond oncology .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h3,5H,2,4H2,1H3,(H,10,11) |
InChI Key |
ARCQSBHQBYKAER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC=C2 |
Origin of Product |
United States |
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